

Comparative Analysis of Salinazid and Isoniazid Docking with InhA: An In Silico Perspective

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A comprehensive guide for researchers in drug development, this report details a comparative molecular docking analysis of **Salinazid** and Isoniazid with the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. This guide provides an objective comparison of their binding affinities, interaction patterns, and the underlying experimental protocols.

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD (INH-NAD).[1] This adduct then targets and inhibits InhA, disrupting mycolic acid synthesis and compromising the bacterial cell wall.[2] **Salinazid**, a hydrazone derivative of Isoniazid, is also known for its antituberculous activity. While its precise mechanism is not fully elucidated, it is theorized to interfere with fatty acid synthesis, the same pathway in which InhA is a critical component.[3] This guide delves into the comparative binding efficacy of both compounds against InhA through in silico molecular docking studies.

Quantitative Docking Analysis

Molecular docking simulations were performed to predict the binding affinities of **Salinazid** and Isoniazid to the active site of InhA. The binding energy, a quantitative measure of the stability of the ligand-protein complex, is a key indicator of inhibitory potential. Lower binding energy values suggest a more stable complex and potentially higher inhibitory activity.



Compound	Binding Energy (kcal/mol)	Key Interacting Residues
Isoniazid	-4.75 to -7.81	Lys165, Ile194, Phe149[4][5]
Isoniazid-NAD Adduct	-6.25 to -10.7	lle21, Ser94
Salinazid	Not available in literature	Not available in literature

Note: The binding energy for Isoniazid can vary depending on the specific docking software and parameters used in the study. The values presented represent a range found in the cited literature. Direct comparative docking data for **Salinazid** with InhA is not readily available in published literature; therefore, a direct quantitative comparison is challenging.

Experimental Protocols: A Detailed Methodology

The following outlines a generalized yet detailed protocol for conducting molecular docking studies of small molecules with the InhA enzyme, based on common practices using AutoDock Vina.

Preparation of the Receptor (InhA)

- Retrieval of Protein Structure: The three-dimensional crystal structure of the Mycobacterium tuberculosis InhA enzyme is obtained from the Protein Data Bank (PDB).
- Protein Cleaning: The initial PDB file is processed to remove water molecules, heteroatoms (except for cofactors like NAD+ if relevant to the study), and any existing ligands from the binding site.
- Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which
 is crucial for defining correct ionization and tautomeric states of amino acid residues.
- Charge Assignment: Partial charges are assigned to each atom of the protein. For AutoDock,
 Gasteiger charges are commonly used.
- Conversion to PDBQT Format: The prepared protein structure is converted to the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.



Preparation of the Ligands (Isoniazid and Salinazid)

- Ligand Structure Generation: The 2D structures of Isoniazid and **Salinazid** are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
- 3D Structure Conversion and Optimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field to obtain a low-energy conformation.
- Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
- Conversion to PDBQT Format: The prepared ligand structures are saved in the PDBQT format.

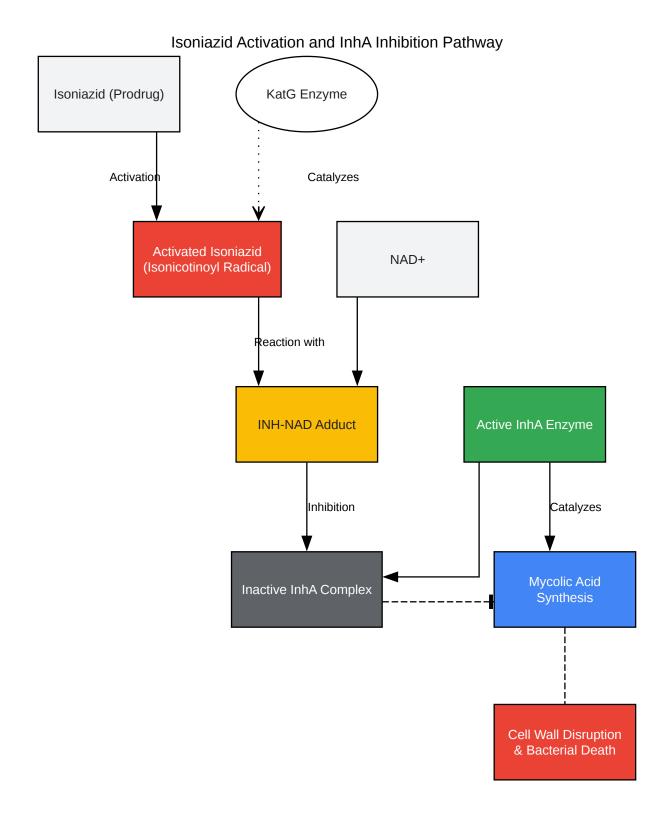
Molecular Docking using AutoDock Vina

- Grid Box Definition: A three-dimensional grid box is defined around the active site of InhA.
 The size and center of the grid box are set to encompass the entire binding pocket where the ligand is expected to interact.
- Docking Simulation: AutoDock Vina is used to perform the docking calculations. The
 software systematically explores different conformations and orientations of the ligand within
 the defined grid box, evaluating the binding energy for each pose using its scoring function.
- Analysis of Results: The output from AutoDock Vina provides a set of docked poses for each ligand, ranked by their binding energies. The pose with the lowest binding energy is typically considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of binding.

Visualizing Molecular Interactions and Pathways

To better understand the processes involved, the following diagrams illustrate the Isoniazid activation pathway and a typical workflow for comparative molecular docking.





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Caption: Isoniazid activation pathway and its inhibitory effect on InhA.



Preparation Phase Ligand 1 Preparation Receptor Preparation Ligand 2 Preparation (Isoniazid) (InhA) (Salinazid) Docking Simulation Molecular Docking Molecular Docking (Isoniazid vs InhA) (Salinazid vs InhA) **Analysis Phase** Binding Energy & Binding Energy & Interaction Analysis Interaction Analysis (Salinazid) **Comparative Analysis** of Docking Results

Comparative Molecular Docking Workflow

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Caption: Workflow of a comparative molecular docking study.

Conclusion

Molecular docking studies provide valuable insights into the potential interactions between a ligand and its protein target. Based on available data, Isoniazid, particularly in its activated INH-NAD adduct form, demonstrates strong binding affinity to the InhA enzyme. While the exact binding energy of **Salinazid** with InhA remains to be elucidated through dedicated in silico



studies, its proposed mechanism of action targeting mycolic acid synthesis suggests that InhA is a plausible target. Further computational and experimental studies are warranted to directly compare the binding efficiencies of **Salinazid** and Isoniazid with InhA, which could aid in the development of more potent antitubercular agents.

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